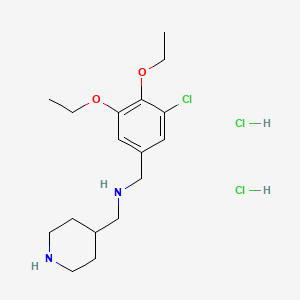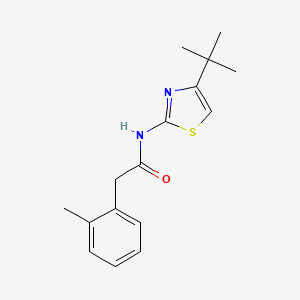
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide
描述
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide, commonly known as TTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. TTA is a synthetic compound that is structurally similar to the natural compound thiazolidinedione, which is known for its antidiabetic properties. In
作用机制
The mechanism of action of TTA is not fully understood, but it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. TTA is a selective PPARγ modulator that binds to the receptor and induces its transcriptional activity, resulting in improved glucose and lipid metabolism.
Biochemical and Physiological Effects
TTA has been shown to have various biochemical and physiological effects in animal models of metabolic disorders. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against neuronal damage. TTA has also been shown to increase adiponectin levels, a hormone that plays a crucial role in glucose and lipid metabolism.
实验室实验的优点和局限性
One of the advantages of using TTA in lab experiments is its specificity for PPARγ, which allows for targeted effects on glucose and lipid metabolism. TTA also has a long half-life, which allows for sustained effects in animal models. However, TTA has limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on TTA. One area of research is in the development of more efficient synthesis methods to improve the yield and purity of TTA. Another area of research is in the exploration of TTA's potential therapeutic applications in other fields such as cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of TTA and its effects on various biological pathways.
科学研究应用
TTA has been studied extensively for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of metabolic disorders such as type 2 diabetes, obesity, and metabolic syndrome. TTA has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity.
TTA has also been studied for its potential anti-inflammatory and neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, TTA has been shown to reduce inflammation and protect against neuronal damage.
属性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-7-5-6-8-12(11)9-14(19)18-15-17-13(10-20-15)16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITNEKXMXASJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)
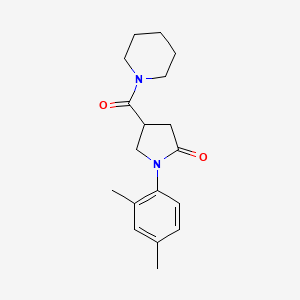
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
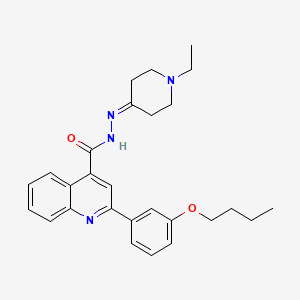
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
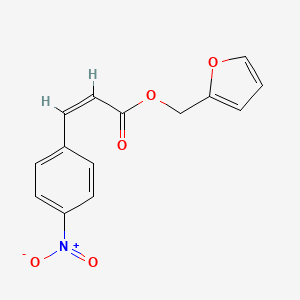
![1,3-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B4748580.png)
![4-[2-(carboxymethyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl]benzoic acid](/img/structure/B4748594.png)
![N-[3-(1-azepanyl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B4748595.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4748601.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748606.png)
![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4748636.png)
